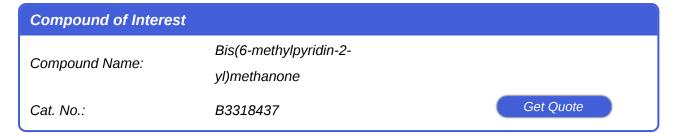


# discovery and history of Bis(6-methylpyridin-2-yl)methanone

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# Bis(6-methylpyridin-2-yl)methanone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Bis(6-methylpyridin-2-yl)methanone**, also known as di(6-methyl-2-pyridyl) ketone, is a chemical compound with the molecular formula C13H12N2O.[1] It belongs to the class of diaryl ketones, where the two aryl groups are 6-methylated pyridine rings attached to a central carbonyl group. This guide provides a comprehensive overview of the available technical information regarding this compound, including its discovery and history, plausible synthetic routes, and characterization data. Due to the limited specific historical information available for this exact molecule, the context of its development is presented within the broader history of pyridyl ketones. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

## **Discovery and History**

While a seminal publication detailing the initial discovery of **Bis(6-methylpyridin-2-yl)methanone** (CAS No. 99765-49-8) is not readily available in the searched literature, its existence and commercial availability from various suppliers indicate its use in research and



chemical synthesis.[1][2][3] The development of pyridyl ketones, in general, has been driven by their utility as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and ligands for coordination chemistry. The introduction of methyl groups on the pyridine rings, as in the case of **Bis(6-methylpyridin-2-yl)methanone**, is a common strategy in medicinal chemistry to modulate the steric and electronic properties of a molecule, which can influence its biological activity and pharmacokinetic profile.

The synthesis of the closely related, unsubstituted di-2-pyridyl ketone has been described, and these methods provide a basis for the likely synthetic pathways to **Bis(6-methylpyridin-2-yl)methanone**.[4] Pyridyl ketones are recognized as important building blocks in organic and medicinal chemistry.[4]

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Bis(6-methylpyridin-2-yl)methanone** is presented in Table 1.

Property	Value	Reference
CAS Number	99765-49-8	[1]
Molecular Formula	C13H12N2O	[1]
Molecular Weight	212.25 g/mol	
Alternative Names	2-methyl-6-(6-methylpyridine- 2-carbonyl)pyridine, di(6- methyl-2-pyridyl) ketone	[5]

### Synthesis and Experimental Protocols

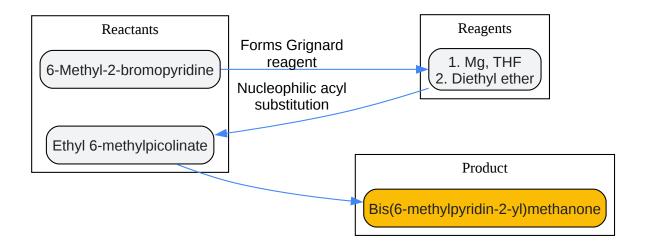
While a specific, detailed experimental protocol for the synthesis of **Bis(6-methylpyridin-2-yl)methanone** was not found in the search results, a plausible synthetic route can be derived from established methods for the synthesis of di-2-pyridyl ketone.[4] Two common approaches are outlined below.

## **Grignard-type Reaction with an Ester**



This method involves the reaction of a Grignard reagent derived from a 6-methyl-2-halopyridine with an ester of 6-methylpicolinic acid.

### Reaction Scheme:



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Caption: Grignard-based synthesis of **Bis(6-methylpyridin-2-yl)methanone**.

#### **Detailed Protocol:**

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 6-methyl-2-bromopyridine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (6-methylpyridin-2-yl)magnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
- Reaction with the Ester: The freshly prepared Grignard reagent is then added dropwise to a solution of ethyl 6-methylpicolinate in anhydrous diethyl ether at a low temperature (e.g., -78 °C) to prevent over-addition and the formation of tertiary alcohol byproducts.
- Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous

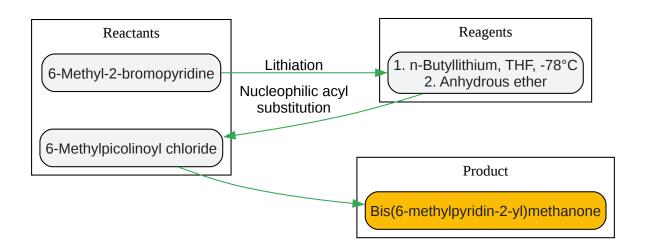


layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Bis(6methylpyridin-2-yl)methanone.

## Reaction of an Organolithium Reagent with an Acyl Chloride

This alternative method utilizes an organolithium reagent, which is generally more reactive than a Grignard reagent.



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Caption: Organolithium-based synthesis of **Bis(6-methylpyridin-2-yl)methanone**.

### **Detailed Protocol:**

 Preparation of the Organolithium Reagent: A solution of 6-methyl-2-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in



hexanes is then added dropwise. The resulting mixture is stirred at this temperature for a specified time to ensure complete formation of 6-methyl-2-lithiopyridine.

- Reaction with the Acyl Chloride: A solution of 6-methylpicolinoyl chloride (which can be
  prepared from 6-methylpicolinic acid and a chlorinating agent like thionyl chloride) in
  anhydrous ether is added dropwise to the organolithium solution at -78 °C.
- Work-up and Purification: The work-up and purification procedures are similar to those described for the Grignard-type reaction.

### Characterization

The structural confirmation of **Bis(6-methylpyridin-2-yl)methanone** would rely on standard spectroscopic techniques. While a complete set of spectral data for this specific compound is not available in the searched literature, Table 2 provides expected values and characteristics based on the analysis of similar pyridyl ketone structures.[6][7]

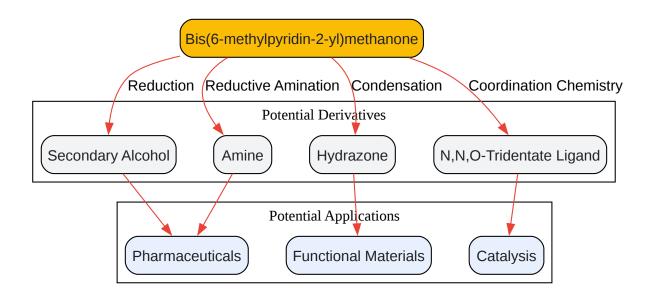


Technique	Expected Data	
<sup>1</sup> H NMR	Aromatic protons on the pyridine rings would appear in the range of $\delta$ 7.0-8.5 ppm. The methyl protons would appear as a singlet around $\delta$ 2.5 ppm. The integration of these signals would correspond to the number of protons in the molecule.	
<sup>13</sup> C NMR	The carbonyl carbon would exhibit a characteristic signal in the downfield region of the spectrum, typically around $\delta$ 180-190 ppm. The aromatic carbons would appear in the range of $\delta$ 120-160 ppm, and the methyl carbon would be observed in the upfield region, around $\delta$ 20-25 ppm.	
IR Spectroscopy	A strong absorption band corresponding to the C=O stretching vibration of the ketone would be expected in the region of 1660-1690 cm <sup>-1</sup> . C-H stretching vibrations of the aromatic rings and methyl groups would be observed around 3000-3100 cm <sup>-1</sup> and 2850-2960 cm <sup>-1</sup> , respectively. C=C and C=N stretching vibrations of the pyridine rings would appear in the 1400-1600 cm <sup>-1</sup> region.	
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (212.25 g/mol ).  Fragmentation patterns would likely involve the loss of the carbonyl group and cleavage of the pyridine rings.	
Melting Point	As a solid crystalline compound, a sharp melting point is expected, though the specific value is not reported in the available literature.	



### **Applications and Future Directions**

Pyridyl ketones are valuable precursors in the synthesis of a wide range of biologically active molecules and functional materials. The carbonyl group can be readily transformed into other functional groups, such as alcohols, amines, and hydrazones, providing access to a diverse array of chemical structures.



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Caption: Potential applications and derivatives of **Bis(6-methylpyridin-2-yl)methanone**.

The presence of two nitrogen atoms and a central oxygen atom in **Bis(6-methylpyridin-2-yl)methanone** makes it a potential N,N,O-tridentate ligand for the coordination of metal ions. The resulting metal complexes could have interesting catalytic or material properties. Further research into the coordination chemistry of this molecule could unveil novel applications in areas such as asymmetric catalysis and the development of functional materials.

In the context of drug discovery, the bis(6-methylpyridyl)methanone scaffold could be explored as a core structure for the development of new therapeutic agents. The methyl groups provide steric bulk and can influence the binding affinity and selectivity of the molecule for biological targets.



### Conclusion

**Bis(6-methylpyridin-2-yl)methanone** is a pyridyl ketone with potential applications in organic synthesis, medicinal chemistry, and materials science. While its specific discovery and history are not well-documented, plausible synthetic routes and expected characterization data can be inferred from related compounds. This technical guide consolidates the available information and provides a framework for future research and development involving this versatile molecule. Further investigation is warranted to fully elucidate its chemical properties, biological activities, and potential as a building block for novel functional molecules.

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